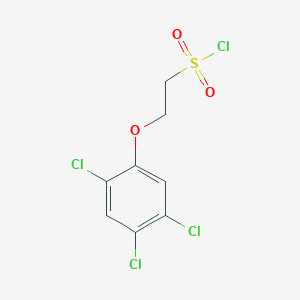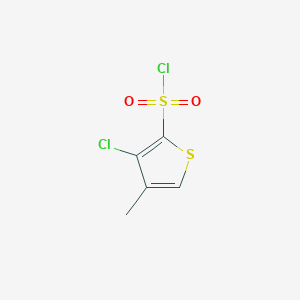
3-Chloro-4-methylthiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylthiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H4Cl2O2S2 and a molecular weight of 231.12 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride group. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylthiophene-2-sulfonyl chloride typically involves the chlorination of 4-methylthiophene-2-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction proceeds as follows:
4-Methylthiophene-2-sulfonyl chloride+SOCl2→3-Chloro-4-methylthiophene-2-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides.
Scientific Research Applications
3-Chloro-4-methylthiophene-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Utilized in the synthesis of potential drug candidates and bioactive compounds.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylthiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of sulfonamides, sulfonate esters, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(methylsulfonyl)-2-thiophenecarbonyl chloride: This compound has a similar thiophene ring structure but with a methylsulfonyl group instead of a sulfonyl chloride group.
4-Methylthiophene-2-sulfonyl chloride: This compound lacks the chlorine substitution on the thiophene ring.
Uniqueness
3-Chloro-4-methylthiophene-2-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the thiophene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C5H4Cl2O2S2 |
|---|---|
Molecular Weight |
231.1 g/mol |
IUPAC Name |
3-chloro-4-methylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C5H4Cl2O2S2/c1-3-2-10-5(4(3)6)11(7,8)9/h2H,1H3 |
InChI Key |
UJEPTXBALSFZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


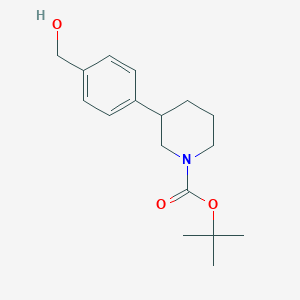
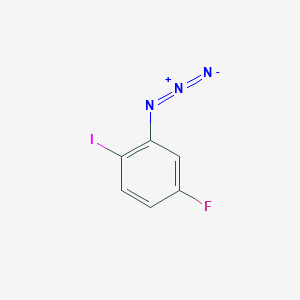
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
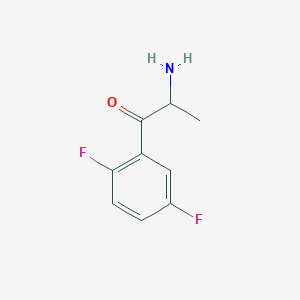
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
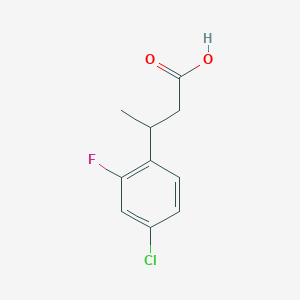
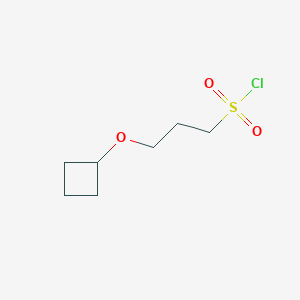
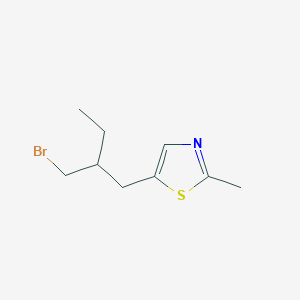
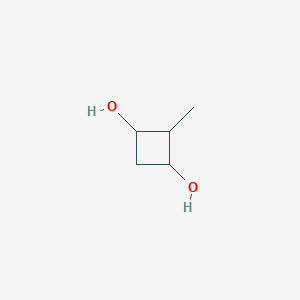
![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)
![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)

